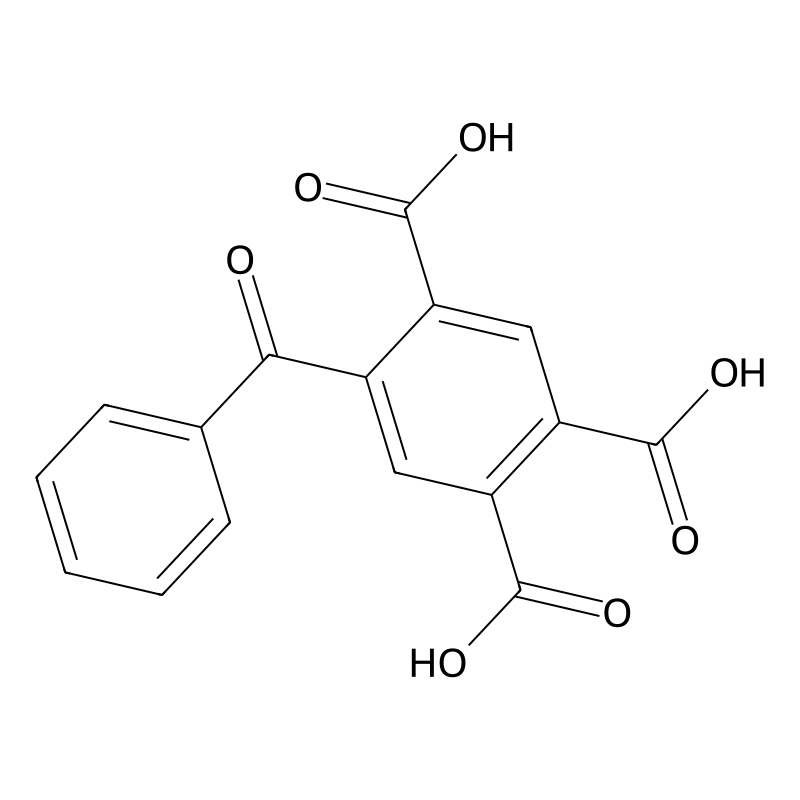

Benzophenone-2,4,5-tricarboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Crosslinking Agent:

BPTCA possesses several features that make it a promising candidate for protein crosslinking []. Its rigid structure and presence of three carboxylic acid groups allow it to form stable covalent bonds with protein side chains, potentially offering advantages over existing crosslinkers. This ability could be valuable for studying protein-protein interactions, protein-ligand binding, and protein structure analysis [].

Organic Synthesis Intermediate:

BPTCA's chemical structure with a central ketone group and three carboxylic acid groups offers potential as an intermediate in organic synthesis [, ]. The ketone group can participate in various reactions like condensation and aldol addition, while the carboxylic acid groups could be involved in esterification, amidation, or decarboxylation reactions [, ]. This versatility suggests BPTCA could be used to synthesize various organic compounds, including pharmaceuticals, dyes, and functional materials [, ].

Material Science Applications:

BPTCA's aromatic rings and carboxylic acid groups could potentially be utilized in the development of functional materials []. The aromatic rings can participate in π-π stacking interactions, leading to self-assembly and the formation of ordered structures []. Additionally, the carboxylic acid groups can be modified to introduce specific functionalities, potentially enabling the design of materials with tailored properties for specific applications [].

Potential Applications in Other Areas:

While limited research exists, BPTCA's unique properties might be explored in other research fields. Its potential applications could include:

- Biomedical research: Studying protein interactions in diseases, developing diagnostic tools, or designing drug delivery systems.

- Environmental science: Investigating the interaction of pollutants with biomolecules or designing materials for environmental remediation.

- Chemical engineering: Developing new catalysts or materials with specific functionalities.

Benzophenone-2,4,5-tricarboxylic acid has the molecular formula C₁₆H₁₀O₇ and a molecular weight of 314.25 g/mol. Its structure features a benzophenone core with three carboxylic acid groups located at the 2, 4, and 5 positions. This arrangement contributes to its unique chemical behavior and functionality in various applications .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Neutralization: Reacting with bases to form salts.

These reactions are significant for modifying the compound for specific uses in research and industrial applications.

Benzophenone-2,4,5-tricarboxylic acid exhibits various biological activities. It has been studied for its potential as:

- Antioxidant: Protecting cells from oxidative stress.

- Photoprotective agent: Absorbing ultraviolet light and preventing skin damage.

- Biochemical probe: Used in proteomics research to study protein interactions and functions .

Several methods can be employed to synthesize benzophenone-2,4,5-tricarboxylic acid:

- Condensation Reactions: Starting from simpler benzophenone derivatives followed by carboxylation.

- Multi-step Synthesis: Involving the introduction of carboxylic acid groups through various organic transformations.

- Catalytic Methods: Utilizing catalysts to enhance reaction efficiency during synthesis.

Each method can yield varying purity levels and efficiencies depending on the conditions used .

Research indicates that benzophenone-2,4,5-tricarboxylic acid interacts with various biological molecules. Studies have focused on:

- Protein Binding: Understanding how it binds to proteins can elucidate its biological roles.

- Cellular Uptake: Investigating how effectively it penetrates cell membranes can inform its utility in drug delivery systems.

These interaction studies are crucial for optimizing its applications in pharmaceuticals and biotechnology .

Benzophenone-2,4,5-tricarboxylic acid shares structural similarities with other benzophenone derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzophenone | C₁₄H₁₀O | Simple structure without carboxylic groups |

| Benzophenone-3 (also known as Oxybenzone) | C₁₄H₁₀O₃ | Contains one hydroxyl group; used as a UV filter |

| Benzophenone-4 | C₁₄H₁₀O₂ | Contains two hydroxyl groups; used in cosmetics |

| Benzophenone-2,4-dicarboxylic acid | C₁₂H₈O₄ | Has two carboxylic groups; less functional than benzophenone-2,4,5-tricarboxylic acid |

Benzophenone-2,4,5-tricarboxylic acid's unique feature is its three carboxylic acid groups which enhance its reactivity and functionality compared to simpler derivatives.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant